2,3,4,8-Tetrachlorodibenzofuran
Overview
Description
2,3,4,8-Tetrachlorodibenzofuran is a polychlorinated dibenzofuran, a type of persistent organic pollutantThese compounds are known for their environmental persistence and potential toxic effects .
Mechanism of Action
Target of Action
The primary target of 2,3,4,8-Tetrachlorodibenzofuran (TCDF) is the aryl hydrocarbon receptor (AhR) . This receptor is a transcription factor involved in the expression of genes . The liver is the main target of TCDF, leading to induced hepatic lipogenesis .
Biochemical Pathways
The interaction of TCDF with the AhR affects several biochemical pathways. One of the most well-studied responses to these compounds is the induction of activity of the microsomal monooxygenase, aryl hydrocarbon hydroxylase (AHH) . The induction of AHH activity by TCDF is mediated through their stereospecific, reversible binding to a cytosol protein, the induction receptor .
Pharmacokinetics
The pharmacokinetics of TCDF involves its absorption, distribution, metabolism, and excretion (ADME). It has been found that the half-life of TCDF is approximately 2 days . This relatively short half-life means that steady-state levels of TCDF are reached within a few weeks . The pharmacokinetics of TCDF plays a significant role in determining its in vivo potency .
Result of Action
The action of TCDF leads to a variety of molecular and cellular effects. It is known to be highly toxic and can cause cancer, reproductive and developmental problems, damage to the immune system, and can interfere with hormones .
Preparation Methods
2,3,4,8-Tetrachlorodibenzofuran is not typically manufactured intentionally. Instead, it is formed as a by-product of various industrial processes that involve chlorine. These processes include the production of chlorinated pesticides, the bleaching of paper products, and the incineration of waste materials containing chlorine . The formation of this compound can occur under conditions such as high temperatures, the presence of UV light, and alkaline environments .
Chemical Reactions Analysis
2,3,4,8-Tetrachlorodibenzofuran undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide and methylidyne radicals . For example, the reaction with hydrogen peroxide can lead to the formation of intermediates containing O-O bonds, which eventually cleave to form various products . The reaction with methylidyne radicals can result in multiple products through different reaction pathways, including the insertion of the radical into C-X bonds (where X can be C, Cl, H, or O) .
Scientific Research Applications
2,3,4,8-Tetrachlorodibenzofuran has been studied extensively in scientific research due to its environmental persistence and potential health effects. It is used as a model compound to study the behavior of polychlorinated dibenzofurans in the environment and their degradation pathways . Research has also focused on the use of various catalysts, such as titanium-based catalysts, for the photodegradation of this compound . Additionally, studies have investigated the compound’s toxicological effects, including its potential to cause immunotoxicity, dermal toxicity, and carcinogenicity .
Comparison with Similar Compounds
2,3,4,8-Tetrachlorodibenzofuran is part of a larger family of polychlorinated dibenzofurans, which include compounds with varying numbers and positions of chlorine atoms. Similar compounds include 2,3,7,8-Tetrachlorodibenzofuran, which is known for its high toxicity . Compared to other polychlorinated dibenzofurans, this compound has unique properties due to the specific positions of its chlorine atoms, which can influence its chemical reactivity and environmental behavior .
Properties
IUPAC Name |
2,3,4,8-tetrachlorodibenzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-5-1-2-9-6(3-5)7-4-8(14)10(15)11(16)12(7)17-9/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKXRERKNIJJQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=CC(=C(C(=C3O2)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40232545 | |
Record name | 2,3,4,8-Tetrachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40232545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83704-32-9 | |
Record name | 2,3,4,8-Tetrachlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4,8-Tetrachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40232545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,8-TETRACHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YIF7JI7VA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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